molecular formula C11H18N2O2S2 B7496242 1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine

1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine

Cat. No.: B7496242
M. Wt: 274.4 g/mol
InChI Key: WSDCCNRXNGOKPV-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine is a compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a thiophene moiety

Preparation Methods

The synthesis of 1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methylsulfonyl-4-(2-thiophen-2-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c1-17(14,15)13-8-6-12(7-9-13)5-4-11-3-2-10-16-11/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDCCNRXNGOKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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